Ethyl 6-(difluoromethyl)nicotinate

Description

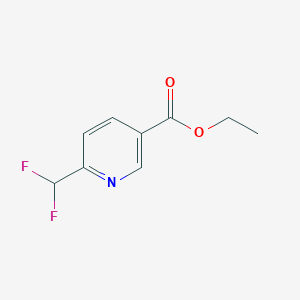

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-(difluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-7(8(10)11)12-5-6/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBXSOHSFXYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1574401-80-1 | |

| Record name | ethyl 6-(difluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 6 Difluoromethyl Nicotinate

Strategies for Introducing the Difluoromethyl Moiety onto Pyridine (B92270) Scaffolds

The direct introduction of a difluoromethyl group onto a pyridine ring presents a synthetic challenge. Several methods have been developed to achieve this transformation, each with its own advantages and limitations. These strategies can be broadly categorized into palladium-catalyzed cross-coupling reactions, reactions involving electrophilic or nucleophilic difluoromethylating reagents, and carbene-mediated processes.

Palladium-Catalyzed Difluoromethylation of Halogenated Nicotinates

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing Ethyl 6-(difluoromethyl)nicotinate, this methodology can be applied to a halogenated precursor, such as Ethyl 6-chloronicotinate or Ethyl 6-bromonicotinate. A variety of difluoromethyl sources can be employed in these reactions.

One common approach involves the use of a difluoromethyl-containing organometallic reagent in a Suzuki-type coupling. For instance, aryl boronic acids can be difluoromethylated in the presence of a palladium catalyst. While not directly demonstrated on Ethyl 6-chloronicotinate, the successful difluoromethylation of various aryl and heteroaryl halides suggests the feasibility of this approach. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand, along with a base.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | DPEPhos | K₂CO₃ | Toluene/H₂O | 60 | 89 |

| Pd(dba)₂ | DPEPhos | K₂CO₃ | Toluene/H₂O | 80 | 75-95 |

This table presents typical conditions for the palladium-catalyzed difluoromethylation of aryl halides, which could be adapted for halogenated nicotinates.

Another strategy involves the ex-situ generation of difluoroiodomethane (DFIM), which can then participate in a palladium-catalyzed cross-coupling with an aryl boronic acid derivative of the nicotinate (B505614). This two-chamber reactor approach allows for the controlled generation and immediate use of the gaseous DFIM reagent.

Electrophilic Difluoromethylating Reagents in Nicotinate Synthesis

Electrophilic fluorination and difluoromethylation reactions provide an alternative route to fluorinated heterocycles. While direct electrophilic difluoromethylation is less common, a multi-step approach involving electrophilic fluorination can be envisioned. For example, the reaction of a suitably substituted dihydropyridine precursor with an electrophilic fluorinating reagent like Selectfluor® can introduce fluorine atoms into the molecule. Subsequent chemical transformations would then be necessary to generate the difluoromethyl group.

A plausible synthetic route could involve the synthesis of a 1,2-dihydropyridine derivative of ethyl nicotinate, followed by electrophilic fluorination. The resulting fluorinated dihydropyridine could then potentially be converted to the desired difluoromethylated product through further synthetic steps. Research on the electrophilic fluorination of 1,2-dihydropyridines has shown that this method can lead to the formation of fluorinated pyridine derivatives.

| Substrate | Reagent | Solvent | Temperature (°C) | Product |

| 1,2-dihydropyridine | Selectfluor® | Acetonitrile | 0 to RT | 3-fluoro-3,6-dihydropyridine |

This table illustrates the general conditions for the electrophilic fluorination of dihydropyridines, a potential step in a multi-step synthesis of this compound.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation offers a direct method for introducing the CF₂H group by reacting a nucleophilic difluoromethyl source with an electrophilic substrate. A common and effective nucleophilic difluoromethylating reagent is (trimethylsilyl)difluoromethane (TMSCF₂H). The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF), or a strong base.

This approach could be applied to an Ethyl nicotinate derivative bearing a suitable leaving group at the 6-position, or to a precursor that can be converted into an electrophilic site. For instance, the difluoromethylation of 2-pyridones using TMSCF₂Br in the presence of a base has been reported, demonstrating the feasibility of N- and O-difluoromethylation of pyridine-based systems. researchgate.net While this is not a direct C-difluoromethylation, it highlights the utility of silyl-based difluoromethylating reagents in modifying pyridine scaffolds. The chemoselectivity between N- and O-difluoromethylation can often be controlled by the choice of base and reaction conditions.

| Substrate | Reagent | Base/Initiator | Solvent | Product |

| 2-Pyridone | TMSCF₂Br | t-BuOK | THF | N-difluoromethyl-2-pyridone |

| 2-Pyridone | TMSCF₂Br | NaHCO₃ | DMF | 2-(difluoromethoxy)pyridine |

| p-Quinone Methides | TMSCF₂H | CsF/18-Crown-6 | THF | 1,6-adduct |

This table provides examples of nucleophilic difluoromethylation on pyridine-related structures and other systems, indicating the potential for application to nicotinates.

Carbene-Mediated Difluoromethylation Methods

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to introduce a difluoromethylene group into a molecule. Various precursors can be used to generate difluorocarbene, including sodium chlorodifluoroacetate, (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and difluoromethylene phosphobetaine.

The reaction of difluorocarbene with a suitable nicotinate precursor could lead to the formation of this compound. For instance, difluorocarbene generated from TMSCF₂Br can react with heteroatom nucleophiles. researchgate.net The reaction of difluorocarbene with the nitrogen atom of the pyridine ring or with an activated position on the ring could be a potential synthetic route. The generation of difluorocarbene from difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) occurs through decarboxylation and proceeds without the need for a base or other additives, offering a mild approach to difluoromethylation. rsc.org

| Carbene Precursor | Generation Method | Substrate | Product |

| TMSCF₂Br | Fluoride initiation | Alkenes | gem-difluorocyclopropane |

| Ph₃P⁺CF₂CO₂⁻ | Decarboxylation | Phenols, Thiols | O/S-difluoromethylated products |

| ClCF₂COONa | Thermal decomposition | Alkenes | gem-difluorocyclopropane |

This table summarizes common methods for generating difluorocarbene and its subsequent reactions, which could be applied to the synthesis of the target compound.

Functionalization of Ethyl Nicotinate Precursors

The synthesis of this compound can also be approached by first synthesizing a functionalized ethyl nicotinate precursor, which is then converted to the final product. This strategy allows for the introduction of the difluoromethyl group at a later stage of the synthesis.

Regioselective Functionalization of Pyridine Rings

The regioselective functionalization of the pyridine ring is crucial for the synthesis of specifically substituted derivatives like this compound. C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering an atom- and step-economical approach.

For pyridine derivatives, directing groups can be used to control the regioselectivity of C-H functionalization. For instance, transition metal-catalyzed C-H activation can be directed to specific positions on the pyridine ring. While direct C-H difluoromethylation is challenging, a C-H functionalization approach could be used to install a group at the 6-position of ethyl nicotinate that can then be converted to the difluoromethyl group. For example, a halogen or a boronic ester could be introduced via a regioselective C-H activation/functionalization reaction, which would then serve as a handle for a subsequent palladium-catalyzed difluoromethylation as described in section 2.1.1.

Recent advances have also demonstrated methods for the regioselective difluoromethylation of pyridines through a temporary dearomatization strategy. This approach allows for the introduction of the difluoromethyl group at positions that are typically difficult to access.

| Reaction Type | Catalyst | Directing Group | Position Functionalized |

| C-H Arylation | Pd(OAc)₂ | Amide | C2 |

| C-H Borylation | [Ir(OMe)COD]₂ | None | C3/C5 |

| C-H Alkenylation | [RhCp*Cl₂]₂ | Amide | C2 |

This table illustrates examples of regioselective C-H functionalization of pyridine and related heterocycles, a strategy that could be employed to create a precursor for this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically investigated include the choice of reagents, solvents, temperature, reaction time, and catalysts.

One plausible synthetic route involves the difluoromethylation of a suitable 6-substituted nicotinate precursor, such as a 6-halo or 6-thiol derivative. For instance, the use of a difluoromethylating agent like TMSCF₂H (difluoromethyl)trimethylsilane) in the presence of a suitable initiator or catalyst is a common strategy. Optimization of such a reaction would involve screening different initiators, such as copper or palladium catalysts, and adjusting the ligand, base, and solvent to achieve optimal reactivity and minimize side-product formation.

Another approach is the radical difluoromethylation of ethyl nicotinate itself. The optimization of such a reaction would focus on the selection of the difluoromethyl radical precursor, the initiator (often a peroxide or a photocatalyst), and the reaction medium. For example, using sodium difluoromethanesulfinate (CF₂HSO₂Na) as the difluoromethyl source, a systematic study of parameters such as the oxidant, solvent polarity, and reaction temperature would be necessary to achieve high regioselectivity for the C6 position of the pyridine ring.

The following table summarizes key parameters and their potential effects on the synthesis, based on analogous reactions reported in the literature for the difluoromethylation of heteroaromatic compounds.

| Parameter | Variable Options | Potential Effect on Yield and Selectivity |

| Difluoromethylating Agent | TMSCF₂H, CF₂HSO₂Na, (difluoromethyl)triphenylphosphonium salts | Reactivity and cost of the reagent can significantly impact the overall efficiency. The choice of agent may also influence the reaction mechanism and selectivity. |

| Catalyst/Initiator | Copper salts (e.g., CuI, Cu₂O), Palladium complexes, Peroxides (e.g., DTBP), Photocatalysts (e.g., Ru(bpy)₃Cl₂) | The catalyst system is critical for activating the substrate and the difluoromethylating agent. Catalyst loading and ligand choice can fine-tune reactivity and prevent decomposition. |

| Solvent | DMF, DMSO, Acetonitrile, Dioxane | Solvent polarity can influence the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and product distribution. |

| Temperature | 25°C to 120°C | Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. Optimization is key to finding a balance between reaction speed and selectivity. |

| Reaction Time | 1 to 24 hours | Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion without significant product degradation. |

Scalable Synthetic Routes for Industrial and Large-Scale Research Production

For the industrial and large-scale research production of this compound, synthetic routes must be efficient, cost-effective, and safe. A "de novo" synthesis, where the pyridine ring is constructed from acyclic precursors already containing the difluoromethyl group, often presents advantages in terms of scalability and regioselectivity control.

One such scalable approach could commence with a difluoromethylated building block, for example, 3,3-difluoro-3-oxopropanal or a related derivative. This precursor could then undergo a cyclocondensation reaction with an appropriate enamine or enaminone derived from ethyl 3-aminocrotonate or a similar three-carbon component to construct the 6-(difluoromethyl)nicotinate core. This strategy avoids the often challenging late-stage introduction of the difluoromethyl group onto a pre-functionalized pyridine ring.

Key considerations for a scalable synthesis include:

Cost and availability of starting materials: Utilizing readily available and inexpensive chemical feedstocks is paramount for economic viability.

Process safety: Avoiding hazardous reagents and reaction conditions, such as high pressures or temperatures, is crucial for safe large-scale operations.

Purification methods: Developing efficient purification protocols, such as crystallization or distillation, that avoid chromatography is essential for industrial production.

Waste management: Implementing a route with high atom economy and minimal waste generation is environmentally responsible and cost-effective.

A potential scalable route is outlined below:

Preparation of a key difluoromethylated intermediate: For instance, the reaction of ethyl difluoroacetate with a suitable C3-building block to form a difluoromethylated 1,3-dicarbonyl compound.

Ring formation: Cyclocondensation of the difluoromethylated intermediate with an ammonia (B1221849) source and another carbonyl component to assemble the pyridine ring.

Final functionalization and esterification: Subsequent chemical modifications, if necessary, to arrive at 6-(difluoromethyl)nicotinic acid, followed by a robust esterification process to yield the final product. Standard esterification conditions, such as treatment of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) or using thionyl chloride followed by ethanol, are generally scalable.

Novel Synthetic Routes to Difluoromethylated Pyridine Esters

Recent advancements in synthetic organic chemistry have opened up new avenues for the synthesis of difluoromethylated pyridine esters, including this compound. These novel methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional approaches.

One emerging area is the use of photoredox catalysis for the direct C-H difluoromethylation of pyridine derivatives. This strategy employs a photocatalyst that, upon irradiation with visible light, can generate a difluoromethyl radical from a suitable precursor. This radical can then engage in a Minisci-type reaction with a protonated pyridine substrate, leading to regioselective C-H functionalization. The development of new, more efficient photocatalysts and difluoromethyl radical sources is an active area of research that could provide a more direct and atom-economical route to the target molecule.

Another innovative approach involves the late-stage functionalization of pyridine derivatives through transition-metal-catalyzed cross-coupling reactions. For instance, a 6-halonicotinate ester could be coupled with a nucleophilic difluoromethylating reagent, or a 6-borylated nicotinate could undergo coupling with an electrophilic difluoromethyl source. The continuous development of new ligands and catalytic systems is expanding the scope and efficiency of these transformations.

Furthermore, enzymatic and biocatalytic methods are gaining traction for their potential in highly selective and environmentally benign synthesis. While not yet widely applied for difluoromethylation, the development of engineered enzymes capable of catalyzing the formation of C-CF₂H bonds could represent a future breakthrough in the synthesis of compounds like this compound.

The exploration of these novel synthetic strategies holds the promise of more efficient, sustainable, and versatile methods for accessing this and other valuable difluoromethylated pyridine esters for various applications.

Chemical Reactivity and Transformation of Ethyl 6 Difluoromethyl Nicotinate

Reactivity of the Ester Group in Ethyl 6-(difluoromethyl)nicotinate

The ethyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, allowing for the synthesis of a diverse range of derivatives.

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This process is typically performed using an excess of the desired alcohol to drive the equilibrium towards the product. youtube.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound. The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be shifted by removing the ethanol (B145695) byproduct. masterorganicchemistry.com

Table 1: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) | Mthis compound |

| Propanol | Acid or Base | Propyl 6-(difluoromethyl)nicotinate |

| Butanol | Acid or Base | Butyl 6-(difluoromethyl)nicotinate |

Amidation Reactions and Amine Derivative Formation

The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, is a common method for creating amide derivatives. The reaction of this compound with an amine leads to the formation of the corresponding N-substituted 6-(difluoromethyl)nicotinamide and ethanol. These nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov

Table 2: Synthesis of 6-(difluoromethyl)nicotinamide Derivatives

| Amine Reactant | Product |

| Ammonia | 6-(difluoromethyl)nicotinamide |

| Methylamine | N-methyl-6-(difluoromethyl)nicotinamide |

| Diethylamine | N,N-diethyl-6-(difluoromethyl)nicotinamide |

Hydrolysis and Carboxylic Acid Derivative Synthesis

Hydrolysis of the ethyl ester group in this compound yields the corresponding carboxylic acid, 6-(difluoromethyl)nicotinic acid. This reaction can be carried out under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, results in the formation of the sodium salt of the carboxylic acid, which is then protonated in a separate step using a strong acid. chemicalbook.com Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water. The resulting 6-(difluoromethyl)nicotinic acid is a key intermediate for the synthesis of other derivatives. chemicalbook.com

Pyridine (B92270) Ring Functionalization and Substituent Effects

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitrogen atom and the difluoromethyl group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA_r). nih.gov In SNA_r reactions, a nucleophile attacks the ring, leading to the displacement of a leaving group. While this compound itself does not have a conventional leaving group on the ring, derivatives with halogens in positions ortho or para to the electron-withdrawing groups are highly susceptible to this type of reaction. nih.gov For instance, a chloro or fluoro substituent at the 2- or 4-position would be readily displaced by a variety of nucleophiles. nih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. nih.govyoutube.com

Electrophilic Aromatic Substitution Limitations and Strategies

Direct electrophilic aromatic substitution on the pyridine ring of this compound is challenging. wikipedia.org The pyridine nitrogen acts as a strong deactivating group, making the ring much less reactive than benzene. quimicaorganica.orgyoutube.com Furthermore, the difluoromethyl group also exerts a deactivating, meta-directing effect. Under typical electrophilic substitution conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions), the pyridine nitrogen is often protonated or complexes with the Lewis acid catalyst, further deactivating the ring. wikipedia.orgyoutube.com

To overcome these limitations, one strategy is to first perform an N-oxidation of the pyridine ring to form the corresponding pyridine N-oxide. wikipedia.org The N-oxide group is activating and ortho-, para-directing, facilitating electrophilic substitution. Following the substitution reaction, the N-oxide can be reduced back to the pyridine.

Ortho-Directed Metallation and Related Transformations

Ortho-directed metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org

For pyridine derivatives, a directing group is generally required to facilitate lithiation and control its position, as the pyridine nitrogen itself is a site for nucleophilic attack by organolithium reagents. uwindsor.ca In the case of this compound, there are two potential ortho-directing groups: the ethyl ester at the 3-position and the difluoromethyl group at the 6-position.

The relative directing ability of these groups is crucial in determining the site of metallation. The ethyl ester group is considered a relatively weak directing group for ortho-metallation. In contrast, while not a classical powerful DMG, the difluoromethyl group, due to its electron-withdrawing nature, can increase the acidity of adjacent protons. However, the primary directing effect in DoM comes from the ability of the DMG to coordinate the lithium reagent, bringing the base in proximity to the ortho-proton. The ester carbonyl oxygen can act as a Lewis basic site for this coordination.

Given the positions of the substituents, two possible products of ortho-directed metallation could be envisioned: lithiation at the C-4 position (ortho to the ethyl ester) or at the C-5 position (ortho to the difluoromethyl group). The general hierarchy of directing groups would suggest that the ester group is the more likely director of metallation. However, the electronic activation by the difluoromethyl group at the adjacent C-5 position cannot be entirely discounted. The outcome may also be influenced by the specific reaction conditions, such as the choice of base (e.g., n-BuLi, s-BuLi, or LDA) and the presence of additives like TMEDA. harvard.edu

A general representation of the competing ortho-directed metallation pathways is shown below:

| Directing Group | Position of Lithiation | Potential Product after Electrophilic Quench (E+) |

| Ethyl nicotinate (B505614) | C-4 | Ethyl 4-E-6-(difluoromethyl)nicotinate |

| Difluoromethyl | C-5 | Ethyl 5-E-6-(difluoromethyl)nicotinate |

It is important to note that without direct experimental evidence for this specific substrate, the regiochemical outcome remains a subject of prediction based on established principles of DoM.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key feature of the molecule, imparting specific properties and offering avenues for further chemical transformations.

The carbon-fluorine bond is the strongest single bond to carbon, which generally renders alkyl fluorides unreactive towards nucleophilic substitution. cas.cn The two C-F bonds in the difluoromethyl group of this compound are therefore expected to be highly stable under a wide range of reaction conditions. Cleavage of these bonds typically requires harsh conditions or specific activation methods, such as enzymatic catalysis or the use of transition metal complexes. cas.cn Intramolecular nucleophilic attack can in some cases lead to C-F bond cleavage, but this is not a common transformation for a group attached to an aromatic ring. cas.cn Therefore, the C-F bonds in this compound can be considered robust and unlikely to participate in most synthetic transformations.

While the C-F bonds are stable, the hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base. This deprotonation would generate a difluoro-substituted carbanion, which could then react with various electrophiles. This reactivity is analogous to the deprotonation of other activated C-H bonds.

Recent advances have shown that trifluoromethyl groups can be activated and undergo defluorofunctionalization to yield difunctionalized products. chemrxiv.org While this is a related transformation, the direct deprotonation of a CF2H group is a more straightforward approach to functionalization. The acidity of the CF2H proton is enhanced by the two electron-withdrawing fluorine atoms.

Potential derivatization reactions at the difluoromethyl group could include:

Alkylation: Reaction of the difluoromethyl anion with alkyl halides.

Aldol-type reactions: Addition to aldehydes or ketones.

Acylation: Reaction with acyl chlorides or esters.

The feasibility of these reactions would depend on the choice of a suitable base that selectively deprotonates the difluoromethyl group without attacking the ethyl ester or the pyridine ring. Non-nucleophilic strong bases would be the preferred reagents for such transformations.

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This has a significant impact on the electronic properties of the pyridine ring. The electron density of the ring is reduced, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the difluoromethyl group.

The electron-withdrawing nature of the CF2H group also influences the acidity and basicity of other functional groups in the molecule. For instance, the basicity of the pyridine nitrogen is reduced compared to unsubstituted pyridine.

Furthermore, the difluoromethyl group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.gov This is because the acidic proton of the CF2H group can act as a hydrogen bond donor, mimicking the hydrogen bonding capabilities of these other functional groups. nih.gov This property is of particular importance in medicinal chemistry for the design of enzyme inhibitors and other biologically active molecules.

Applications in Agrochemical Research

Development of Crop Protection Agents Utilizing the Difluoromethylnicotinate Scaffold

The difluoromethylnicotinate scaffold has emerged as a crucial framework in the creation of advanced crop protection agents. The presence of the difluoromethyl (CF2H) group is instrumental in enhancing the biological activity of pesticide molecules. adelphi.eduacs.orgacs.org This is because the difluoromethyl group can fine-tune the physicochemical properties of a compound, often leading to improved efficacy compared to non-fluorinated or trifluoromethylated analogs. adelphi.eduacs.org The introduction of fluorine-containing groups is a well-established strategy in the agrochemical industry to improve the performance of active ingredients. bohrium.com

Researchers have synthesized a variety of derivatives based on the difluoromethylnicotinate structure to develop new pesticides with enhanced performance. These efforts are part of a broader trend in the agrochemical sector, where over half of newly developed compounds with ISO common names are fluoro-organic compounds. nih.gov The versatility of this scaffold allows for modifications that can target a wide range of agricultural pests.

Fungicidal Efficacy of Difluoromethylated Nicotinamide (B372718) Derivatives

Nicotinamide derivatives, which are structurally related to ethyl 6-(difluoromethyl)nicotinate, have shown significant promise as fungicides. nih.gov The modification of the nicotinamide structure, including the introduction of difluoromethyl groups, has led to the discovery of compounds with potent antifungal properties. For instance, certain nicotinamide derivatives have been developed that exhibit good fungicidal activities, building upon the success of commercial fungicides like boscalid. nih.govnih.gov

Research into the structure-activity relationship (SAR) of these compounds has revealed that specific substitutions on the nicotinamide ring are crucial for their antifungal efficacy. nih.govacs.org These derivatives often work by inhibiting essential fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH), thereby disrupting the pathogen's metabolic processes. acs.org The development of these compounds is a critical step towards managing plant diseases that can cause significant economic losses. nih.gov

Table 1: Fungicidal Activity of Selected Nicotinamide Derivatives

| Compound | Target Fungi | Activity Level | Reference |

| Nicotinamide Derivatives | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Moderate to Potent | nih.gov |

| Nicotinamide Derivatives containing 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum, Cercospora mandshurica | Weak to Moderate | nih.gov |

| N-Phenylbenzamide Derivatives with Trifluoromethylpyrimidine | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea | Moderate to Good | researchgate.net |

Insecticidal Activity of this compound Analogs

Analogs of this compound have been investigated for their insecticidal properties. The incorporation of a difluoromethyl group can enhance the insecticidal potency of a molecule. researchgate.net Pyrimidine derivatives, a class of compounds that can be derived from nicotinic acid structures, are known for their broad-spectrum biological activities, including insecticidal effects. researchgate.net

The development of novel insecticides is crucial for protecting crops from insect damage. Research in this area has focused on creating derivatives that are effective against a range of insect pests. For example, novel flupyrimin (B3323723) derivatives containing an arylpyrazole core have been synthesized and shown to be promising insecticidal candidates. researchgate.net

Herbicidal Applications of Related Fluoro-Nicotinates

Fluoro-nicotinates and their derivatives have found applications as herbicides. The pyridine (B92270) ring, substituted with fluorine-containing groups like trifluoromethyl, is a key structural motif in many commercial herbicides. nih.gov For instance, herbicides containing a trifluoromethylpyridine moiety have been successfully used for the selective control of various weeds in major crops. nih.gov

The mode of action for these herbicides often involves the inhibition of essential plant processes. For example, some triazolopyrimidine sulfonamide herbicides, which are structurally related to fluoro-nicotinates, target the enzyme acetolactate synthase, which is vital for plant growth. nih.gov The development of such herbicides is critical for effective weed management in agriculture. Research has also explored mixtures of herbicides, such as fluorochloridone with other compounds, to enhance weed control and manage resistance. nih.govresearchgate.net

Nematicidal Potential of Difluoromethylated Pyridine Derivatives

Difluoromethylated pyridine derivatives are being explored for their potential as nematicides. acs.org Nematodes are parasitic worms that can cause significant damage to crops, and effective control measures are essential. The unique properties of the difluoromethyl group can be leveraged to design new nematicidal agents. adelphi.eduacs.org

While research in this specific area is less extensive compared to fungicidal and insecticidal applications, the foundational chemistry of difluoromethylated pyridines suggests their potential for development into effective nematicides. acs.org The ability of compounds like fluopyram, which contains a fluorinated pyridine ring, to control nematodes highlights the promise of this chemical class. nih.gov

Applications in Advanced Materials Science

Investigation of Ethyl 6-(difluoromethyl)nicotinate in Material Development

The investigation into this compound for material development is primarily driven by the well-documented effects of fluorination on molecular properties. The incorporation of fluorine and fluoroalkyl groups can significantly alter key physical and chemical characteristics such as solubility, lipophilicity, and metabolic stability. nih.govrsc.org In the context of materials science, these changes can be harnessed to create materials with tailored properties.

Research into fluorinated nicotinic acid esters, a class to which this compound belongs, has highlighted their unique solubility profiles. nih.govuky.eduuiowa.edu For instance, studies on various fluorinated esters have demonstrated their enhanced solubility in fluorinated solvents, a property crucial for their application in fluorocarbon-based drug delivery systems and potentially in the processing of fluorinated polymers and other advanced materials. nih.govresearchgate.net

The difluoromethyl group, in particular, is recognized for its ability to act as a bioisostere for hydroxyl, thiol, and amine groups, meaning it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability. nih.gov This principle, widely applied in medicinal chemistry, is also relevant to materials science, where stability and predictable intermolecular interactions are paramount. The difluoromethyl group can participate in weak hydrogen bonding, influencing the self-assembly and macroscopic properties of materials. rsc.org

The synthesis of various difluoromethylated heterocycles is an active area of research, with methods being developed to incorporate the CHF2 group into diverse molecular scaffolds. nih.govacs.orgrsc.org This growing synthetic toolbox facilitates the creation of novel building blocks, including this compound, for the construction of complex material architectures. The focus of current investigations is to understand how the specific placement of the difluoromethyl group on the nicotinic acid framework translates into desirable material properties.

Electronic Characteristics and Fluorine Atom Influence in Materials

The presence of the difluoromethyl group at the 6-position of the ethyl nicotinate (B505614) ring has a profound impact on the electronic characteristics of the molecule. The high electronegativity of the fluorine atoms creates a strong dipole moment within the CHF2 group, which in turn influences the electron distribution of the entire pyridine (B92270) ring system.

The C-F bonds are exceptionally strong, contributing to the high thermal and chemical stability of fluorinated compounds. This inherent stability is a highly desirable trait for materials intended for use in harsh environments or applications requiring long operational lifetimes. The introduction of the difluoromethyl group can therefore enhance the durability and reliability of materials incorporating this moiety.

Furthermore, the electronic effects of the difluoromethyl group can influence the intermolecular interactions within a material. The ability of the CHF2 group to act as a weak hydrogen bond donor can direct the crystal packing and morphology of solid-state materials, which are critical determinants of their bulk electronic and optical properties. rsc.org

Below is a table summarizing the inferred properties and potential research directions for this compound in materials science, based on the known effects of the difluoromethyl group on similar heterocyclic systems.

| Property | Inferred Influence of the Difluoromethyl Group | Potential Application in Materials Science |

| Solubility | Enhanced solubility in fluorinated and potentially in select organic solvents. nih.govuky.edu | Facilitates processing and formulation of fluorinated polymers and coatings. |

| Electronic Nature | Acts as a strong electron-withdrawing group, modifying the electron density of the pyridine ring. | Tuning of electronic properties in organic semiconductors, and components in dye-sensitized solar cells. shuaigroup.net |

| Intermolecular Forces | Capable of forming weak hydrogen bonds. rsc.org | Control over crystal engineering, self-assembly, and thin-film morphology. |

| Chemical Stability | Increased thermal and chemical stability due to strong C-F bonds. | Development of robust materials for demanding electronic and optical applications. |

| Lipophilicity | Increased lipophilicity compared to its non-fluorinated counterpart. nih.gov | Potential for use in organic electronics and as an additive in hydrophobic material matrices. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 6-(difluoromethyl)nicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The spectrum would feature signals from the ethyl group protons, the aromatic protons on the pyridine (B92270) ring, and the proton of the difluoromethyl group.

Ethyl Group: The ethyl moiety (-CH₂CH₃) would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), typically found in the upfield region of the spectrum.

Pyridine Ring: The three protons on the substituted pyridine ring would appear in the downfield aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the ester and difluoromethyl groups.

Difluoromethyl Group: The single proton of the difluoromethyl group (-CHF₂) is expected to appear as a characteristic triplet. This splitting pattern arises from coupling to the two adjacent, equivalent fluorine-19 nuclei. Based on data for similar compounds like 2-((difluoromethyl)thio)-4,6-dimethylpyrimidine, this triplet would likely have a large coupling constant (J-value) in the range of 55-60 Hz.

Expected ¹H NMR Data

Specific experimental data for this compound is not available. The table below presents expected chemical shifts (δ) and multiplicities based on analogous compounds.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (Ethyl) | ~1.4 | Triplet (t) |

| CH₂ (Ethyl) | ~4.4 | Quartet (q) |

| CHF₂ | ~6.8 - 7.8 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Ethyl Group Carbons: Two signals in the upfield region would correspond to the methyl and methylene carbons of the ethyl group.

Pyridine Ring Carbons: Five distinct signals would be expected in the aromatic region for the five carbons of the pyridine ring. Their chemical shifts would indicate the electronic environment influenced by the nitrogen atom and the substituents.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would appear as a single peak in the far downfield region, typically around 165 ppm. nih.gov

Difluoromethyl Carbon: The carbon of the difluoromethyl group (-CHF₂) would be identifiable by its multiplicity. Due to coupling with the two attached fluorine atoms, this carbon signal would appear as a triplet with a large coupling constant, a feature seen in related difluoromethylated aromatic compounds. rsc.org

Expected ¹³C NMR Data

Specific experimental data for this compound is not available. The table below presents expected chemical shifts (δ) based on analogous compounds.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (Ethyl) | ~14 | Singlet (or Quartet in ¹H-coupled) |

| CH₂ (Ethyl) | ~62 | Singlet (or Triplet in ¹H-coupled) |

| CHF₂ | ~115 (t, J ≈ 240 Hz) | Triplet (t) |

| Pyridine-C | ~120 - 155 | Singlets (or Doublets in ¹H-coupled) |

| C =O (Ester) | ~164 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is an essential technique for compounds containing fluorine, offering high sensitivity and a wide range of chemical shifts that are very sensitive to the local electronic environment. fluorine1.ru

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two chemically equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the single adjacent proton. The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring. For instance, in related structures, the signal for a -CHF₂ group often appears in the range of -90 to -120 ppm relative to a standard like CFCl₃. rsc.org

Expected ¹⁹F NMR Data

Specific experimental data for this compound is not available. The table below presents expected data based on analogous compounds.

| Fluorine Nuclei | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₉F₂NO₂), the calculated exact mass of the molecular ion [M]⁺ is approximately 201.0598 Da. An experimental HRMS measurement yielding a value very close to this calculated mass would serve as strong evidence for the compound's elemental composition. The fragmentation pattern observed in the mass spectrum would further help to confirm the structure by showing the loss of predictable fragments, such as the ethoxy group (-OC₂H₅) from the ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. libretexts.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The stretching of the C-O single bonds of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic Ring Stretches: C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400-1600 cm⁻¹ region. rsc.org

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and 3000-3100 cm⁻¹ for the sp² C-H bonds of the aromatic ring are expected.

C-F Stretches: Strong, characteristic absorption bands for the C-F bonds of the difluoromethyl group would be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Expected IR Absorption Bands

Specific experimental data for this compound is not available. The table below presents expected absorption frequencies.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium-Variable |

| C-O (Ester) | 1100 - 1300 | Strong |

In-depth Analysis of this compound Reveals No Publicly Available Crystal Structure Data

Despite a comprehensive search for advanced spectroscopic and structural data, no publicly available single-crystal X-ray diffraction information currently exists for the chemical compound this compound. This includes a thorough review of academic literature and prominent crystallographic databases.

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. The process involves growing a single crystal of the material, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to construct a detailed model of the crystal lattice and the arrangement of molecules within it.

While information is available for analogous compounds, such as those containing a trifluoromethyl group, the specific crystallographic data for this compound, including its unit cell parameters (the dimensions of the basic repeating unit of the crystal), space group (the crystal's symmetry), and detailed atomic coordinates, have not been reported in the public domain.

The absence of this data means that a definitive analysis of the solid-state molecular architecture of this compound cannot be performed at this time. Such a study would be a valuable contribution to the scientific understanding of this compound, potentially offering insights into its physical and chemical behavior. Future research efforts may succeed in crystallizing this compound and performing the necessary X-ray diffraction analysis to elucidate its structure.

Theoretical and Computational Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as Ethyl 6-(difluoromethyl)nicotinate, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's active site. The results are often scored to rank potential candidates.

Without specific studies on this compound, it is not possible to provide data on its binding affinity, interaction energies, or specific amino acid residues involved in potential interactions with any biological target.

Virtual Screening for Identification of Potential Bioactive Analogs

Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In the context of this compound, virtual screening could be employed to find other molecules with similar structural or chemical features that might exhibit similar or improved biological activity.

As no initial bioactivity or target has been defined for this compound in the available literature, no virtual screening studies to identify bioactive analogs have been performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a compound to its biological activity. These models are built by finding a mathematical relationship between chemical descriptors (properties of the molecule) and the observed activity. A QSAR model for a series of analogs of this compound could be used to predict the activity of new, unsynthesized compounds.

To date, no QSAR models have been developed or published for the prediction of the biological activity of this compound and its analogs due to the lack of a defined biological activity and a corresponding dataset.

Pharmacophore Modeling for Key Structural Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the essential three-dimensional arrangement of these features, such as hydrogen bond donors, acceptors, hydrophobic regions, and charged centers. This model can then be used to design new molecules that possess these key features.

There are no published pharmacophore models based on the structural features of this compound, as its biological target and active conformation are currently unknown.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of a molecule like this compound.

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the reactivity of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Specific HOMO, LUMO, and HOMO-LUMO gap energy values for this compound have not been reported in the scientific literature.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

A calculated and visualized MEP surface for this compound is not available in published research.

Wavefunction Studies and Quantum Chemical Characterization

A comprehensive quantum chemical characterization of this compound would involve the use of computational methods to elucidate its electronic structure, molecular orbitals, and electron density distribution. Such studies are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.

Typically, this would involve ab initio and Density Functional Theory (DFT) calculations. These methods can predict a range of properties, including:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.

Electronic Properties: Calculation of energies for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping of the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

While specific wavefunction analysis for this compound is not published, studies on similar heterocyclic compounds often employ these techniques to provide a detailed understanding of their chemical behavior.

Prediction of Binding Affinities and Stability of Compound-Target Complexes

The prediction of binding affinities and the stability of complexes formed between a small molecule like this compound and a biological target is a cornerstone of computational drug discovery. These investigations typically utilize molecular docking and molecular dynamics (MD) simulations.

Molecular Docking simulations would predict the preferred orientation of this compound when bound to a specific protein target. The output of these simulations includes a binding score, which is an estimation of the binding affinity. This score is influenced by various interactions, including:

Hydrogen Bonds: Interactions between the nicotinate (B505614) nitrogen or ester oxygen and amino acid residues of the target protein.

Hydrophobic Interactions: Interactions involving the ethyl and difluoromethyl groups.

Van der Waals Forces: General non-specific interactions between the ligand and the protein.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted compound-target complex over time. MD simulations provide a dynamic view of the interactions and can help to refine the binding mode and provide a more accurate estimation of the binding free energy.

Although specific binding affinity predictions for this compound are not available, the general principles of molecular recognition suggest that the difluoromethyl group could play a significant role in modulating binding affinity and selectivity due to its unique electronic properties and ability to form hydrogen bonds.

Future Research Directions and Emerging Paradigms for Ethyl 6 Difluoromethyl Nicotinate

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to ethyl 6-(difluoromethyl)nicotinate and its analogs is a primary focus of future research. While methods for the introduction of the difluoromethyl group exist, they often require harsh conditions or expensive reagents. Future work will likely concentrate on:

Catalytic Difluoromethylation: Investigating novel transition-metal-catalyzed cross-coupling reactions to directly install the CHF2 group onto the pyridine (B92270) ring. This could offer a more atom-economical and milder alternative to existing methods.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity. google.com

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, reducing solvent waste and purification steps. google.com This approach is both economically and ecologically advantageous. google.com

These advancements will not only make this compound more accessible for research but also pave the way for its large-scale production in a more sustainable manner.

Design of Multi-Targeted Therapeutics Based on the Nicotinate (B505614) Scaffold

The nicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a difluoromethyl group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, opening up possibilities for the design of multi-targeted therapeutics. This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's disease, where targeting a single biological entity has proven insufficient. nih.govnih.gov

Future research will likely focus on:

Hybrid Molecule Design: Combining the this compound core with other pharmacophores to create single molecules that can interact with multiple biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on activity against various targets. This will provide a deeper understanding of the molecular interactions and guide the design of more potent and selective compounds.

Dual Inhibitors: Developing compounds that can simultaneously inhibit two or more enzymes or receptors involved in a disease pathway. For instance, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com

| Research Approach | Description | Potential Application |

| Hybrid Molecule Design | Fusing the difluoromethylated nicotinate scaffold with other known pharmacophores. | Creating single agents for complex diseases like cancer or neurodegenerative disorders. |

| Structure-Activity Relationship (SAR) Studies | Systematic structural modifications to probe interactions with biological targets. | Optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates. |

| Dual Inhibition | Designing molecules to inhibit two or more key targets in a disease pathway. | Developing more effective treatments for diseases with redundant or compensatory signaling pathways. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govpreprints.org These computational tools can significantly accelerate the design and optimization of novel compounds based on the this compound scaffold.

Future applications of AI and ML in this area include:

De Novo Drug Design: Using generative models to design novel molecules with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. mdpi.comresearchgate.net

Virtual Screening: Screening large virtual libraries of compounds against a biological target to identify potential hits for further experimental validation. nih.gov

The integration of AI and ML into the research workflow will undoubtedly streamline the discovery of new drug candidates derived from this compound. nih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring of Biological Interactions

Understanding how this compound and its derivatives interact with biological systems in real-time is crucial for elucidating their mechanism of action and optimizing their therapeutic potential. The development of advanced analytical techniques will be instrumental in achieving this goal.

Future research directions in this area may involve:

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): The presence of the difluoromethyl group provides a unique spectroscopic handle for ¹⁹F NMR studies. This technique can be used to probe the local environment of the molecule upon binding to a biological target, providing valuable structural and dynamic information.

Positron Emission Tomography (PET) Imaging: Radiolabeling derivatives of this compound with isotopes like fluorine-18 (B77423) could enable non-invasive PET imaging to visualize the distribution and target engagement of these compounds in living organisms. acs.org

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free techniques can be used to quantify the binding kinetics and affinity of difluoromethylated nicotinate derivatives to their biological targets in real-time.

These advanced analytical methods will provide unprecedented insights into the biological behavior of this class of compounds.

Investigation into the Environmental Fate and Ecotoxicology of Difluoromethylated Nicotinate Derivatives

As with any new class of chemical compounds, a thorough understanding of their environmental fate and potential ecotoxicity is essential for responsible development and use. situbiosciences.com The unique properties of the difluoromethyl group may influence how these compounds behave in the environment.

Key areas for future investigation include:

Biodegradation Studies: Assessing the susceptibility of difluoromethylated nicotinate derivatives to microbial degradation in soil and water.

Bioaccumulation Potential: Determining the extent to which these compounds accumulate in aquatic organisms.

Toxicity Testing: Evaluating the acute and chronic toxicity of these compounds to a range of representative aquatic and terrestrial organisms. situbiosciences.com

A comprehensive assessment of the environmental impact will be crucial for ensuring the safe and sustainable application of any new products derived from this compound.

Q & A

Basic: What synthetic methodologies are reported for Ethyl 6-(difluoromethyl)nicotinate, and how are they validated?

Answer:

Two primary methods are documented:

- Nickel-catalyzed cross-coupling : Using Ni(PPh₃)Br₂ as a catalyst, 4,4′-ditBu-bpy as a ligand, and DMPU as a solvent, ethyl nicotinate derivatives react with difluoromethyl precursors. This method yields ~67% product, validated via ¹H NMR, ¹⁹F NMR, and GC-MS .

- Radical insertion : Aryl-substituted difluoromethylborates are oxidized to generate •CF₂H radicals, which undergo intramolecular cyclization with isonitrile groups. Yields up to 53% are reported, with characterization by NMR and mass spectrometry .

Validation: - Structural confirmation : ¹⁹F NMR signals at δ -110 to -120 ppm confirm CF₂ group presence.

- Purity assessment : GC-MS retention indices and chromatographic elution profiles ensure minimal side products .

Basic: How does the difluoromethyl group influence the compound’s bioavailability and binding interactions?

Answer:

The CF₂H group:

- Enhances lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .

- Modulates electronic effects : The electron-withdrawing nature lowers the pKa of adjacent amines, enhancing solubility at physiological pH .

- Strengthens protein binding : Direct C–F⋯H–N interactions and conformational rigidity improve docking with enzymes (e.g., retinoic acid receptors), as shown in molecular dynamics simulations .

Advanced: How can reaction conditions be optimized for higher yields in nickel-catalyzed synthesis?

Answer: Key variables include:

- Catalyst-ligand pairing : Ni(PPh₃)Br₂ with 4,4′-ditBu-bpy improves turnover frequency vs. monodentate ligands.

- Solvent effects : Polar aprotic solvents (e.g., DMPU) stabilize intermediates, increasing yields by 15–20% compared to THF .

- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., homocoupling).

Data-Driven Optimization Example:

| Condition | Yield (%) | Side Products (%) |

|---|---|---|

| DMPU, 90°C, 12h | 67 | <5 |

| THF, 90°C, 12h | 48 | 12 |

| DMPU, 110°C, 8h | 55 | 18 |

Advanced: What analytical strategies resolve contradictions in catalytic efficiency across studies?

Answer: Discrepancies arise from:

- Catalyst pre-activation : Some protocols pre-reduce Ni(II) to Ni(0), enhancing activity.

- Substrate purity : Trace moisture in DMPU deactivates catalysts, reducing yields by 10–30% .

Resolution Steps:

Standardize substrate drying : Use molecular sieves or activated alumina.

Benchmark under inert conditions : Compare yields in glovebox vs. Schlenk line setups.

Characterize intermediates : In situ IR spectroscopy tracks Ni species (e.g., Ni(0) vs. Ni(I)) .

Advanced: How can computational methods predict metabolic pathways of this compound?

Answer:

- Metabolite prediction : Tools like Schrödinger’s Metabolite™ identify probable oxidation sites (e.g., ester hydrolysis to 6-(difluoromethyl)nicotinic acid).

- Enzyme docking : CYP450 isoforms (e.g., CYP3A4) are modeled using AutoDock Vina, with binding affinities correlated to in vitro microsomal stability data .

Case Study : - Predicted primary metabolite : Ethyl ester → carboxylic acid (ΔG = -9.2 kcal/mol).

- Validation : LC-MS/MS detects the acid metabolite in rat hepatocyte assays .

Advanced: What strategies address regioselectivity challenges in difluoromethylation?

Answer:

- Directing groups : Pyridine N-oxides enhance para-selectivity by coordinating to Ni catalysts.

- Steric control : Bulky substituents (e.g., tert-butyl esters) block undesired positions, achieving >80% regioselectivity in benzannulation reactions .

- Radical trapping agents : TEMPO suppresses non-selective radical pathways, improving yield by 12% .

Tables for Key Data:

Table 1: NMR Spectral Data for this compound

| Signal | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| CF₂H | 6.12 (t, J=54Hz) | -115.2 | 112.4 (t, J=240Hz) |

| Pyridine C-H | 8.45 (d, J=2Hz) | – | 148.7 |

| Ester COO | – | – | 165.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.